molecular formula C10H20N2O3 B578188 tert-Butyl ((3R,4R)-4-aminotetrahydro-2H-pyran-3-yl)carbamate CAS No. 1240390-36-6

tert-Butyl ((3R,4R)-4-aminotetrahydro-2H-pyran-3-yl)carbamate

Cat. No. B578188
CAS RN: 1240390-36-6
M. Wt: 216.281
InChI Key: FEECMUCDEXAFQK-SFYZADRCSA-N
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Description

“tert-Butyl ((3R,4R)-4-aminotetrahydro-2H-pyran-3-yl)carbamate” is a chemical compound with the molecular formula C10H20N2O3 . It is a derivative of carbamic acid, with a tert-butyl group attached to the carbamate nitrogen and a ((3R,4R)-4-aminotetrahydro-2H-pyran-3-yl) group attached to the carbamate oxygen .


Molecular Structure Analysis

The molecular structure of “tert-Butyl ((3R,4R)-4-aminotetrahydro-2H-pyran-3-yl)carbamate” consists of a carbamate group (a carbonyl group (C=O) attached to an amine group (NH2)) and a tert-butyl group (C(CH3)3) attached to the nitrogen of the carbamate group . The carbamate group is also attached to a ((3R,4R)-4-aminotetrahydro-2H-pyran-3-yl) group .

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

This compound is a valuable intermediate in the synthesis of various pharmaceutical agents. Its structure is particularly useful for introducing the tert-butyl carbamate (Boc) protecting group, which is pivotal in the synthesis of peptides and amino acids. The Boc group protects the amine functionality during chemical reactions, allowing for selective modifications of other parts of the molecule .

Asymmetric Synthesis

The chiral centers present in tert-butyl ((3R,4R)-4-aminotetrahydro-2H-pyran-3-yl)carbamate make it an excellent candidate for use in asymmetric synthesis. This is crucial for creating enantiomerically pure substances, which are important in the development of drugs that are safe and efficacious, as the different enantiomers of a drug can have vastly different pharmacological effects .

Chemical Research and Development

In R&D, this compound can be used to study different chemical reactions and processes, such as the palladium-catalyzed synthesis of N-Boc-protected anilines. It serves as a model compound to understand reaction mechanisms and kinetics, which can be applied to more complex systems .

Material Science

The tert-butyl group in the compound can influence the physical properties of materials. Researchers can explore its use in the development of new polymeric materials or coatings, where the introduction of the tert-butyl group could improve stability, resistance to degradation, or other material properties .

Biological Studies

In biology, the compound’s ability to mimic certain natural structures makes it useful for probing biological systems. It can be used to understand enzyme-substrate interactions, receptor binding, and other key biological processes that are fundamental to life sciences research .

Environmental Chemistry

The tert-butyl group is also of interest in environmental chemistry, particularly in the study of degradation pathways of organic compounds. Understanding how tert-butyl groups behave under various environmental conditions can help predict the fate of these compounds in nature .

properties

IUPAC Name

tert-butyl N-[(3R,4R)-4-aminooxan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-8-6-14-5-4-7(8)11/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEECMUCDEXAFQK-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1COCCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1COCC[C@H]1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl ((3R,4R)-4-aminotetrahydro-2H-pyran-3-yl)carbamate

Synthesis routes and methods

Procedure details

(4-Oxo-tetrahydro-pyran-3-yl)-carbamic acid tert-butyl ester (CAS 477584-38-6, 446 mg, 2.07 mmol) was dissolved in 20 mL methanol. Ammonium acetate (1.63 g, 21 mmol) and sodium cyanoborohydride (507 mg, 8.1 mmol) were added and the reaction mixture was stirred at room temperature for 2 days. Ethyl acetate and 2N sodium carbonate solution were added. The organic layer was separated and the aqueous layer was extracted three times with ethyl acetate. The combined extracts were dried over sodium sulfate, filtered and concentrated in vacuo. The residue was purified with flash column chromatography on silica eluting with a gradient (dichloromethane/methanol/ammonia 100:0:0→140:10:1) to provide 199 mg (44%) of the title compound as a white solid. MS (m/e): 161.2 (M-butene)+.
Quantity
446 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.63 g
Type
reactant
Reaction Step Two
Quantity
507 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
44%

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